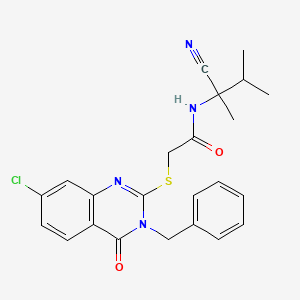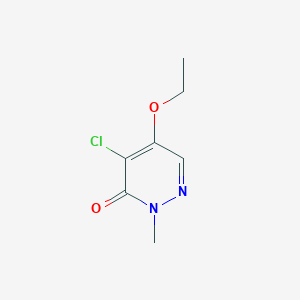![molecular formula C17H16Cl2F3N3O2S B2854611 4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzene-1-sulfonamide CAS No. 2085689-84-3](/img/structure/B2854611.png)
4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzene-1-sulfonamide is a sophisticated compound of considerable interest in various scientific and industrial fields. Characterized by its intricate structure, it is commonly employed in advanced research and specialized applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzene-1-sulfonamide generally involves multi-step organic reactions. Initial steps may include the formation of core structures such as piperidines and pyridines, followed by introducing the sulfonamide group. Reaction conditions typically require controlled temperatures, precise pH levels, and the use of organic solvents and catalysts to ensure high yield and purity.
Industrial Production Methods
For large-scale production, automated synthesis using continuous flow reactors is often utilized. This method ensures consistency and scalability, reducing the time and costs associated with batch processing. Industrial methods also incorporate stringent purification processes, including crystallization and chromatography, to achieve the desired compound specifications.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized states under the influence of strong oxidizing agents.
Reduction: Conversion to more reduced states using reducing agents.
Substitution: Replacement of functional groups in the compound, often facilitated by nucleophilic or electrophilic agents.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and a variety of catalysts to facilitate substitution reactions. Conditions vary significantly depending on the specific reaction but generally involve controlled temperature and pressure settings.
Major Products
Reactions involving this compound can lead to derivatives with modified pharmacological or industrial properties. The major products depend on the specific reaction pathway and conditions employed.
科学的研究の応用
4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzene-1-sulfonamide is extensively studied in fields such as:
Chemistry: As a building block for synthesizing novel compounds with desired properties.
Biology: Investigated for its potential biochemical interactions and effects on various biological systems.
Medicine: Explored for its therapeutic potential, particularly in the treatment of specific diseases or conditions.
Industry: Utilized in the development of advanced materials and as an intermediate in chemical manufacturing.
作用機序
The mechanism by which this compound exerts its effects is complex and involves interaction with specific molecular targets within biological systems. These interactions can influence various biochemical pathways, leading to changes in cellular processes and, consequently, physiological outcomes. Understanding the precise mechanism requires detailed studies involving molecular biology, chemistry, and pharmacology.
類似化合物との比較
Compared to similar compounds, 4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzene-1-sulfonamide stands out due to its unique structural features and functional properties. Other compounds in the same class, such as those with slight variations in the chloro or trifluoromethyl groups, exhibit different reactivity and biological effects. Examples include compounds with different substituents on the pyridine or piperidine rings, which can significantly alter their chemical behavior and application potential.
特性
IUPAC Name |
4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2F3N3O2S/c18-12-3-5-14(6-4-12)28(26,27)24-13-2-1-7-25(10-13)16-15(19)8-11(9-23-16)17(20,21)22/h3-6,8-9,13,24H,1-2,7,10H2/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBXCSXXJMBQTI-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2854530.png)
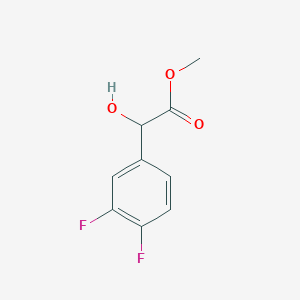
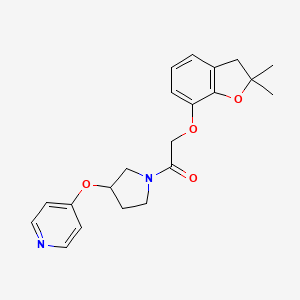
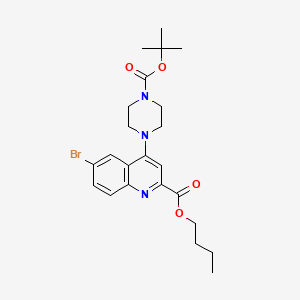
![4-(4-fluorobenzenesulfonyl)-1-[2-(methylsulfanyl)benzoyl]piperidine](/img/structure/B2854535.png)

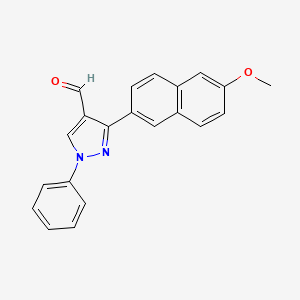

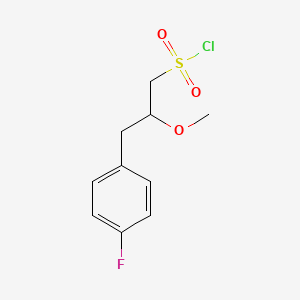
![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-cyanobenzoate](/img/structure/B2854542.png)


